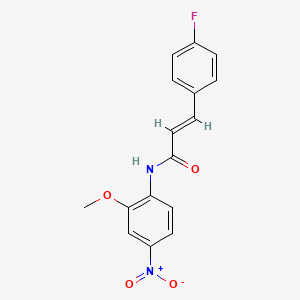![molecular formula C15H12N6O7 B5413245 5-[(E)-2-(4-HYDROXY-5-NITRO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-1-ETHENYL]-1,3-DIMETHYL-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE](/img/structure/B5413245.png)
5-[(E)-2-(4-HYDROXY-5-NITRO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-1-ETHENYL]-1,3-DIMETHYL-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-2-(4-HYDROXY-5-NITRO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-1-ETHENYL]-1,3-DIMETHYL-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a complex organic compound that features both benzimidazole and pyrimidine moieties. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(4-HYDROXY-5-NITRO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-1-ETHENYL]-1,3-DIMETHYL-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzimidazole core through condensation reactions.
- Introduction of nitro and hydroxyl groups via nitration and hydroxylation reactions.
- Coupling of the benzimidazole and pyrimidine moieties through a vinyl linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Nitro groups can be reduced to amines under appropriate conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole or pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Diagnostics: Use in diagnostic assays due to its specific binding properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Environmental Science: Use in sensors for detecting environmental pollutants.
Mécanisme D'action
The mechanism of action of 5-[(E)-2-(4-HYDROXY-5-NITRO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-1-ETHENYL]-1,3-DIMETHYL-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes involved in DNA replication or repair, given the compound’s structural similarity to nucleotides.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitrobenzimidazole: Shares the benzimidazole core and nitro group.
6-Nitropyrimidine: Shares the pyrimidine core and nitro group.
2-Hydroxy-5-nitropyrimidine: Similar functional groups and potential biological activity.
Uniqueness
The unique combination of benzimidazole and pyrimidine moieties, along with the specific functional groups, may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1H-pyrimidin-2-yl)ethenyl]-1,3-dimethyl-6-nitrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O7/c1-18-9-5-7(8(20(25)26)6-10(9)19(2)15(18)24)3-4-11-16-13(22)12(21(27)28)14(23)17-11/h3-6H,1-2H3,(H2,16,17,22,23)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCFSKSOGSILOO-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O)[N+](=O)[O-])N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C(=C2)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O)[N+](=O)[O-])N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413179.png)
![4-[2-(trifluoromethyl)morpholin-4-yl]thieno[2,3-d]pyrimidine](/img/structure/B5413195.png)
![ethyl 7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413202.png)
![N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B5413203.png)
![(1R*,3s,6r,8S*)-4-{4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]butanoyl}-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5413209.png)
![7-acetyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5413219.png)
![Ethyl 2-[1-(2-amino-5-ethyl-6-methylpyrimidin-4-yl)diazirin-3-yl]sulfanylacetate](/img/structure/B5413220.png)
![5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide](/img/structure/B5413222.png)
![5-[(1E)-2-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE](/img/structure/B5413230.png)
![ETHYL 4-METHYL-2-({2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B5413236.png)
![N-(2-hydroxyethyl)-N-isopropyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5413241.png)

![butyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5413256.png)
